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Hemoglobin Johnstown and Hemoglobin Chesapeake are two well-characterized hemoglobin

variants known to cause familial erythrocytosis due to their high oxygen affinity. While both

variants lead to a similar clinical phenotype, the underlying molecular mechanisms and their

effects on hemoglobin structure and function differ. This guide provides a detailed comparison

of Hemoglobin Johnstown and Hb Chesapeake, presenting key experimental data,

methodologies, and a visual representation of the affected structural components. This

information is intended for researchers, scientists, and drug development professionals working

in the fields of hematology and protein engineering.

Molecular and Functional Comparison
Hemoglobin Johnstown and Hb Chesapeake arise from distinct mutations in the β-globin and

α-globin chains, respectively. These single amino acid substitutions alter the stability of the

hemoglobin tetramer's conformational states, favoring the high-affinity relaxed (R) state over

the low-affinity tense (T) state. This shift in equilibrium results in a decreased ability to release

oxygen to the tissues, triggering a compensatory increase in red blood cell production, a

condition known as erythrocytosis.

Structural and Genetic Differences
Hemoglobin Johnstown is characterized by a missense mutation in the β-globin gene, where

valine at position 109 (G11) is replaced by leucine (β109(G11) Val→Leu).[1][2][3] This

substitution occurs at the α1β1 interface, a critical region for maintaining the stability of the

hemoglobin tetramer.[1][2][3] The larger, hydrophobic leucine residue disrupts the normal
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contacts in the deoxyhemoglobin (T-state) conformation, thereby destabilizing it and favoring

the high-affinity oxyhemoglobin (R-state) conformation.[1][2][3] A notable characteristic of Hb

Johnstown is that it is "electrophoretically silent," meaning it cannot be distinguished from

normal Hemoglobin A (HbA) using standard electrophoresis techniques.[1][4]

Hemoglobin Chesapeake results from a mutation in the α-globin gene, specifically a

substitution of arginine by leucine at position 92 (FG4) (α92(FG4) Arg→Leu).[5] This alteration

is located at the α1β2 interface, which is crucial for the cooperative binding of oxygen.[5] The

substitution disrupts a salt bridge that normally stabilizes the T-state, thus shifting the allosteric

equilibrium towards the R-state.[6] Unlike Hb Johnstown, Hb Chesapeake can be separated

from HbA by methods such as isoelectric focusing.

The structural differences between these two hemoglobin variants are visualized in the

following diagram:
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Structural loci of mutations in Hb Johnstown and Hb Chesapeake.
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The primary functional consequence of the mutations in both Hemoglobin Johnstown and Hb

Chesapeake is a significant increase in oxygen affinity, which is quantitatively measured by a

lower partial pressure of oxygen at which hemoglobin is 50% saturated (P50).

Parameter
Hemoglobin
Johnstown

Hb Chesapeake
Normal
Hemoglobin A

Mutation β109(G11) Val→Leu α92(FG4) Arg→Leu None

Affected Globin Chain β-globin α-globin N/A

Structural Interface α1β1 α1β2 N/A

P50 (mmHg) ~10.9 - 17.9[7] ~19[6] ~26-27[6][8]

Bohr Effect Normal Normal[5] Normal

Heme-Heme

Cooperativity
Decreased

Decreased or

absent[5]
Normal

Clinical Phenotype
Mild to marked

erythrocytosis[7]

Moderate

erythrocytosis
Normal hematocrit

Electrophoretic

Mobility

Indistinguishable from

HbA
Separable from HbA N/A

Experimental Protocols
The characterization of Hemoglobin Johnstown and Hb Chesapeake involves a series of

biochemical and genetic analyses. The following are summaries of the key experimental

protocols cited in the literature.

Hemoglobin Identification and Separation
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is

crucial for separating the globin chains, especially for electrophoretically silent variants like Hb

Johnstown.

Sample Preparation: Red blood cell lysates are prepared from whole blood.
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Chromatography: The lysate is injected into an HPLC system equipped with a C4 reverse-

phase column.

Elution: A gradient of increasing acetonitrile concentration in the presence of trifluoroacetic

acid is used to elute the globin chains. The elution profile of the abnormal globin chain will

differ from the normal chain, allowing for its isolation.

RP-HPLC for Globin Chain Separation
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Workflow for separating globin chains using RP-HPLC.

Oxygen Dissociation Curve and P50 Determination
The oxygen affinity of hemoglobin is determined by measuring the oxygen dissociation curve.

Sample Preparation: Fresh whole blood or a purified hemoglobin solution is used.

Instrumentation: An instrument such as a HEMOX-Analyzer is employed.

Procedure: The sample is deoxygenated with nitrogen and then reoxygenated with air or a

gas mixture with a known oxygen concentration. The instrument continuously measures the

partial pressure of oxygen and the corresponding hemoglobin oxygen saturation.

Data Analysis: The data is plotted to generate the oxygen dissociation curve, from which the

P50 value is determined.

Genetic Analysis
DNA sequencing is used to definitively identify the mutation in the globin genes.

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes.

Polymerase Chain Reaction (PCR): The specific globin gene (HBB for Hb Johnstown, HBA

for Hb Chesapeake) is amplified using PCR with specific primers.
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DNA Sequencing: The amplified PCR product is sequenced using the Sanger sequencing

method.

Sequence Analysis: The resulting DNA sequence is compared to the reference sequence of

the normal globin gene to identify the specific mutation.

Genetic Analysis Workflow
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Workflow for identifying globin gene mutations.
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Concluding Remarks
Both Hemoglobin Johnstown and Hb Chesapeake are important case studies in

understanding the structure-function relationships of hemoglobin. While both lead to a similar

clinical outcome of compensatory erythrocytosis due to high oxygen affinity, their distinct

molecular bases—a β-chain mutation at the α1β1 interface for Hb Johnstown and an α-chain

mutation at the α1β2 interface for Hb Chesapeake—highlight the different ways in which the

allosteric regulation of hemoglobin can be perturbed. The differing electrophoretic properties

also underscore the importance of employing a range of analytical techniques for the accurate

diagnosis of hemoglobinopathies. For drug development professionals, these variants can

serve as natural models for studying the effects of allosteric modulators on hemoglobin oxygen

affinity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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